Welcome to the BenchChem Online Store!
molecular formula C20H20N2O2S B8597554 5-[(4,5-Diphenyl-1H-imidazol-2-YL)sulfanyl]pentanoic acid CAS No. 130804-18-1

5-[(4,5-Diphenyl-1H-imidazol-2-YL)sulfanyl]pentanoic acid

Cat. No. B8597554
M. Wt: 352.5 g/mol
InChI Key: BMGKCVLGODMNGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05166214

Procedure details

Part B. To a solution of 5-(4,5-diphenyl-1H-imidazol-2-ylthio)pentanoic acid ethyl ester (7.6 g, 0.02 mol) in ethanol (200 mL), was added dropwise a solution of sodium hydroxide (7.6 g) in water (200 mL), and the reaction mixture was stirred at reflux under nitrogen for 3 hours. The reaction mixture was concentrated to half the original volume and then extracted with ether. The ether extracts were discarded. The reaction mixture was acidified to pH 1 with 1N hydrochloric acid and extracted with ether, and the combined organic extracts were dried over magnesium sulfate and concentrated under vacuum. The resulting solid was recrystallized from acetonitrile and triturated with hexane to give 5-(4,5-diphenyl-1H-imidazol-2-ylthio)pentanoic acid (3.88 g, 0.011 mol) as a white solid, mp 190°-195°. 1H NMR (DMSO-d6) δ12.6(s,1H), 7.6-7.1(m,10H), 3.3-3.1(m,2H), 2.3-2.1(m,3H), 1.8-1.6(m,4H).
Name
5-(4,5-diphenyl-1H-imidazol-2-ylthio)pentanoic acid ethyl ester
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:27])[CH2:5][CH2:6][CH2:7][CH2:8][S:9][C:10]1[NH:11][C:12]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:14]=1)C.[OH-].[Na+]>C(O)C.O>[C:21]1([C:12]2[N:11]=[C:10]([S:9][CH2:8][CH2:7][CH2:6][CH2:5][C:4]([OH:27])=[O:3])[NH:14][C:13]=2[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1 |f:1.2|

Inputs

Step One
Name
5-(4,5-diphenyl-1H-imidazol-2-ylthio)pentanoic acid ethyl ester
Quantity
7.6 g
Type
reactant
Smiles
C(C)OC(CCCCSC=1NC(=C(N1)C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
7.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to half the original volume
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized from acetonitrile
CUSTOM
Type
CUSTOM
Details
triturated with hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=C(NC1C1=CC=CC=C1)SCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.011 mol
AMOUNT: MASS 3.88 g
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.